molecular formula C22H17NO3 B11431104 2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B11431104
M. Wt: 343.4 g/mol
InChI Key: ZNQRZCLIRHKLHH-UHFFFAOYSA-N
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Description

2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a dihydroindene-dione core. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with benzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization and reduction reactions to yield the final product . The reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve moderate temperatures (50-100°C) and atmospheric pressure .

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups such as hydroxyl, amino, or halogen groups .

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[(4-METHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its unique dihydroindene-dione core, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-methoxyanilino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C22H17NO3/c1-26-17-13-11-16(12-14-17)23-22(15-7-3-2-4-8-15)20(24)18-9-5-6-10-19(18)21(22)25/h2-14,23H,1H3

InChI Key

ZNQRZCLIRHKLHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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